BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Family and Functional Group Analysis
of 5-Chloro-2-ethoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 5-Chloro-2-ethoxyphenol
CAS No.: 57428-47-4
Cat. No.: B3024679
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Executive Summary

5-Chloro-2-ethoxyphenol is a specialized halogenated phenolic ether serving as a critical
intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemical building
blocks. Structurally derived from catechol (1,2-dihydroxybenzene), it features a unique
trisubstituted benzene pattern: a phenolic hydroxyl group at position 1, an ethoxy ether moiety
at position 2, and a chlorine atom at position 5. This specific arrangement creates a distinct
electronic environment—balancing the electron-donating effects of the oxygenated groups
against the electron-withdrawing nature of the halogen—making it a versatile scaffold for
nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

Structural Characterization & Chemical Family
Chemical Identity[1][2]

e |IUPAC Name: 5-Chloro-2-ethoxyphenol[1][2][3]
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CAS Registry Number: 57428-47-4[1][2][3][4]

Molecular Formula: CsHoClO2[2]

Molecular Weight: 172.61 g/mol [2]

SMILES:CCOC1=C(C=C(C=C1)Cl)O

Chemical Family: Halogenated Catechol Monoalkyl Ether (Guethol Derivative)

Structural Analysis

The molecule consists of a benzene ring functionalized at the 1, 2, and 5 positions.

e The Catechol Core: The 1,2-oxygenation pattern identifies it as a derivative of catechol. The
mono-ethylation at position 2 (relative to the phenol at 1) classifies it as an ethyl ether of a
chlorocatechol.

e Electronic "Push-Pull" System:

o Electron Donors (EDG): The hydroxyl (-OH) and ethoxy (-OEt) groups are strong
ortho/para activators due to resonance (+R effect).

o Electron Withdrawing (EWG): The chlorine (-Cl) atom at position 5 exerts a strong
inductive electron-withdrawing effect (-1), while also possessing a weak resonance
donating capability.

o Net Effect: The ring remains electron-rich relative to chlorobenzene but is deactivated
relative to pure 2-ethoxyphenol. The electronic interplay directs incoming electrophiles
primarily to position 4 (para to the hydroxyl) or position 6 (ortho to the hydroxyl).

Functional Group Reactivity Profile

The reactivity of 5-Chloro-2-ethoxyphenol is defined by three distinct functional handles.
Understanding the causality behind their reactivity is essential for designing synthetic routes.

The Phenolic Hydroxyl (-OH)
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e Acidity (pKa): The pKa is estimated to be approximately 9.5-9.8. While typical phenols have
a pKa ~10, the chlorine atom at the meta position (relative to the OH) exerts an inductive
withdrawing effect, slightly stabilizing the phenoxide anion and increasing acidity.

e Nucleophilicity: Under basic conditions, the deprotonated phenoxide is a potent nucleophile.
It readily undergoes O-alkylation (Williamson Ether Synthesis) or O-acylation to form esters.

o Hydrogen Bonding: The proximity of the ethoxy oxygen (position 2) to the phenolic hydrogen
(position 1) allows for intramolecular hydrogen bonding. This interaction stabilizes the
molecule, lowers its boiling point compared to isomers without internal H-bonding, and
slightly reduces the acidity by holding the proton more tightly.

The Ethoxy Ether (-OCH2CHs)

 Stability: The ethoxy group is chemically robust under basic and mild acidic conditions,
serving as a "masking" group for the catechol oxygen.

o Cleavage: It can be cleaved to regenerate the catechol moiety using strong Lewis acids
(e.g., BBr3) or strong mineral acids (e.g., HI), typically yielding 4-chlorocatechol.

 Lipophilicity: The ethyl chain significantly increases the logP (lipophilicity) compared to the
methoxy analog (guaiacol derivative), improving solubility in organic solvents and
permeability in biological systems.

The Aryl Chloride (-Cl)

» Electrophilic Substitution Director: The chlorine is an ortho/para director but deactivates the
ring. However, its directing effect is overpowered by the stronger oxygenated activators.

e Cross-Coupling Handle: The C-Cl bond at position 5 is a prime candidate for Palladium-
catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-
rich nature of the ring can make oxidative addition slower than in electron-deficient aryl
chlorides, often requiring specialized ligands (e.g., phosphines like XPhos or SPhos) to
facilitate the reaction.

Reactivity Visualization
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The following diagram illustrates the potential synthetic transformations originating from the
core scaffold.
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Figure 1: Divergent synthetic pathways utilizing the three functional handles of 5-Chloro-2-
ethoxyphenol.[4][5]

Synthetic Pathways & Impurity Profiling
Primary Synthesis: Regioselective Alkylation

The industrial synthesis typically proceeds via the mono-ethylation of 4-chlorocatechol. This
reaction presents a regioselectivity challenge.

e Precursor: 4-Chlorocatechol (1,2-dihydroxy-4-chlorobenzene).
o Reagents: Diethyl sulfate (Et2SOa) or Ethyl bromide (EtBr) with a base (NaOH or K2COs).
o Regiochemistry Logic:

o The hydroxyl group at position 2 (meta to Cl) is more acidic than the hydroxyl at position 1
(para to Cl) due to the closer proximity of the inductive electron-withdrawing chlorine atom
(via the shortest path of bonds).

o Consequently, base deprotonation favors the position 2 oxygen.
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o Alkylation at position 2 yields 4-Chloro-2-ethoxyphenol.

o Alkylation at position 1 yields 5-Chloro-2-ethoxyphenol (the target).

» Implication: Direct alkylation often yields the 4-chloro isomer as the major product. Obtaining
the 5-chloro isomer requires optimization of solvent/base conditions to shift selectivity or,
more commonly, rigorous separation of the isomers via fractional distillation or crystallization.

Impurity Profile
Researchers must be vigilant for the following impurities in commercial samples:
e 4-Chloro-2-ethoxyphenol: The regioisomer (often present at 1-5%).

e 4-Chloro-1,2-diethoxybenzene: The over-alkylated byproduct formed if excess alkylating
agent is used.

e 4-Chlorocatechol: Unreacted starting material.
Analytical Fingerprinting
NMR Spectroscopy (Predicted)

 'H NMR (CDCls, 400 MHz):
o 9 1.45 (t, 3H): Methyl protons of the ethoxy group (-OCH2CH3).
o 0 4.05 (q, 2H): Methylene protons of the ethoxy group (-OCH2CHs).
o 9 5.80 (s, 1H): Phenolic hydroxyl proton (-OH), exchangeable with D20.
o Aromatic Region (0 6.7 - 7.0):
» H3 (Ortho to OEt): Doublet (d), coupled to H4.

» H4 (Meta to OEt, Ortho to Cl): Doublet of doublets (dd), coupled to H3 and H6 (meta
coupling).

= H6 (Ortho to OH): Doublet (d) with meta coupling to H4.
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o Note: The coupling pattern distinguishes the 1,2,5-substitution from the 1,2,4-isomer.

Infrared (IR) Spectroscopy

e 3200-3500 cm~*: Broad O-H stretch (Phenol).
e 2850-2950 cm~1: C-H stretch (Aliphatic ethyl group).
e 1200-1275 cm~1: C-O stretch (Aryl alkyl ether).

e 600-800 cm~1: C-ClI stretch (Characteristic of chloroarenes).

Experimental Protocol: Purity Analysis via HPLC

To validate the identity and purity of the compound, the following Reverse-Phase HPLC
protocol is recommended:

Methodology:

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pm.
e Mobile Phase A: 0.1% Phosphoric acid in Water.

» Mobile Phase B: Acetonitrile (MeCN).

» Gradient: 10% B to 90% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 280 nm (Phenolic absorption max).

o Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:MeCN.

Self-Validating Logic: The presence of a single sharp peak at the expected retention time
(typically later than catechol due to ethyl group, earlier than dichlorinated analogs) confirms
purity. The appearance of a shoulder or split peak suggests the presence of the 4-chloro
regioisomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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